

The Structural Elucidation of Reveromycin B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reveromycin B*

Cat. No.: *B15563342*

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Introduction

Reveromycin B is a polyketide natural product isolated from *Streptomyces* sp. SN-593. It belongs to a class of compounds that have garnered significant interest due to their potent biological activities, including the inhibition of mitogenic activity induced by the epidermal growth factor (EGF).^{[1][2]} This technical guide provides an in-depth overview of the core methodologies and data that were instrumental in the elucidation of its complex structure. The determination of **Reveromycin B**'s intricate architecture, featuring a 5,6-spiroketal system, has been a subject of rigorous spectroscopic analysis and has been unequivocally confirmed through total synthesis.

Physicochemical and Spectroscopic Data

The structural characterization of **Reveromycin B** was achieved through a combination of spectroscopic techniques. The data presented below is a compilation from various studies, including those reporting the total synthesis of the natural product, which confirmed the identity of the synthetic compound with the natural isolate.

Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₃₆ H ₅₂ O ₁₀	Deduced from HRMS data
Molecular Weight	644.8 g/mol	Calculated from formula
Optical Rotation	Data not available in the searched sources	-
High-Resolution Mass Spectrometry (HRMS)	Specific data not available in the searched sources	-

NMR Spectroscopic Data

The definitive structure of **Reveromycin B** was largely determined by extensive Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift data recorded in methanol-d4.

Table 1: ¹H NMR Data for **Reveromycin B** (CD₃OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.82	d	15.7
3	7.29	dd	15.7, 10.0
4	5.86	d	10.0
5	2.50	m	
6	4.07	m	
7	5.51	dd	15.4, 6.4
8	6.24	d	15.4
9	2.37	m	
10a	1.64	m	
10b	1.44	m	
11	3.45	m	
12	1.39	m	
13	1.44	m	
14a	1.25	m	
14b	1.08	m	
16a	1.75	m	
16b	1.60	m	
17a	2.02	m	
17b	1.47	m	
19	4.63	d	8.3
21	7.34	d	15.2
22	5.80	s	
4-Me	1.88	s	

8-Me	1.75	s	
12-Me	0.79	d	6.5
22-Me	2.25	d	1.2
2'	2.62	m	
3'	2.59	m	

Table 2: ^{13}C NMR Data for **Reveromycin B** (CD3OD)

Position	Chemical Shift (δ , ppm)
1	169.8
2	122.3
3	149.8
4	130.1
5	43.9
6	76.7
7	137.7
8	135.9
9	42.4
10	32.8
11	76.1
12	36.7
13	28.1
14	35.1
15	97.1
16	25.4
17	37.9
18	84.2
19	70.9
20	173.8
21	155.1
22	116.9
23	171.2

4-Me	12.5
8-Me	12.5
12-Me	17.5
22-Me	14.3
1'	173.8
2'	30.9
3'	29.7
4'	176.4

Experimental Protocols

Isolation and Purification

The reveromycins, including **Reveromycin B**, were originally isolated from the fermentation broth of *Streptomyces* sp. SN-593.[\[2\]](#) While the specific, detailed protocol for the original isolation of **Reveromycin B** is not readily available in the searched literature, a general procedure for the isolation of natural products from *Streptomyces* fermentation typically involves the following steps:

- Fermentation: Culturing of *Streptomyces* sp. SN-593 in a suitable nutrient-rich medium to promote the production of secondary metabolites.
- Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds from the aqueous medium.
- Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to separate the individual components. This often includes:
 - Silica Gel Chromatography: For initial fractionation based on polarity.
 - Sephadex LH-20 Chromatography: For size-exclusion separation.

- High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) for final purification to yield pure **Reveromycin B**.

Spectroscopic Analysis

The structural elucidation of **Reveromycin B** relied heavily on a suite of spectroscopic techniques:

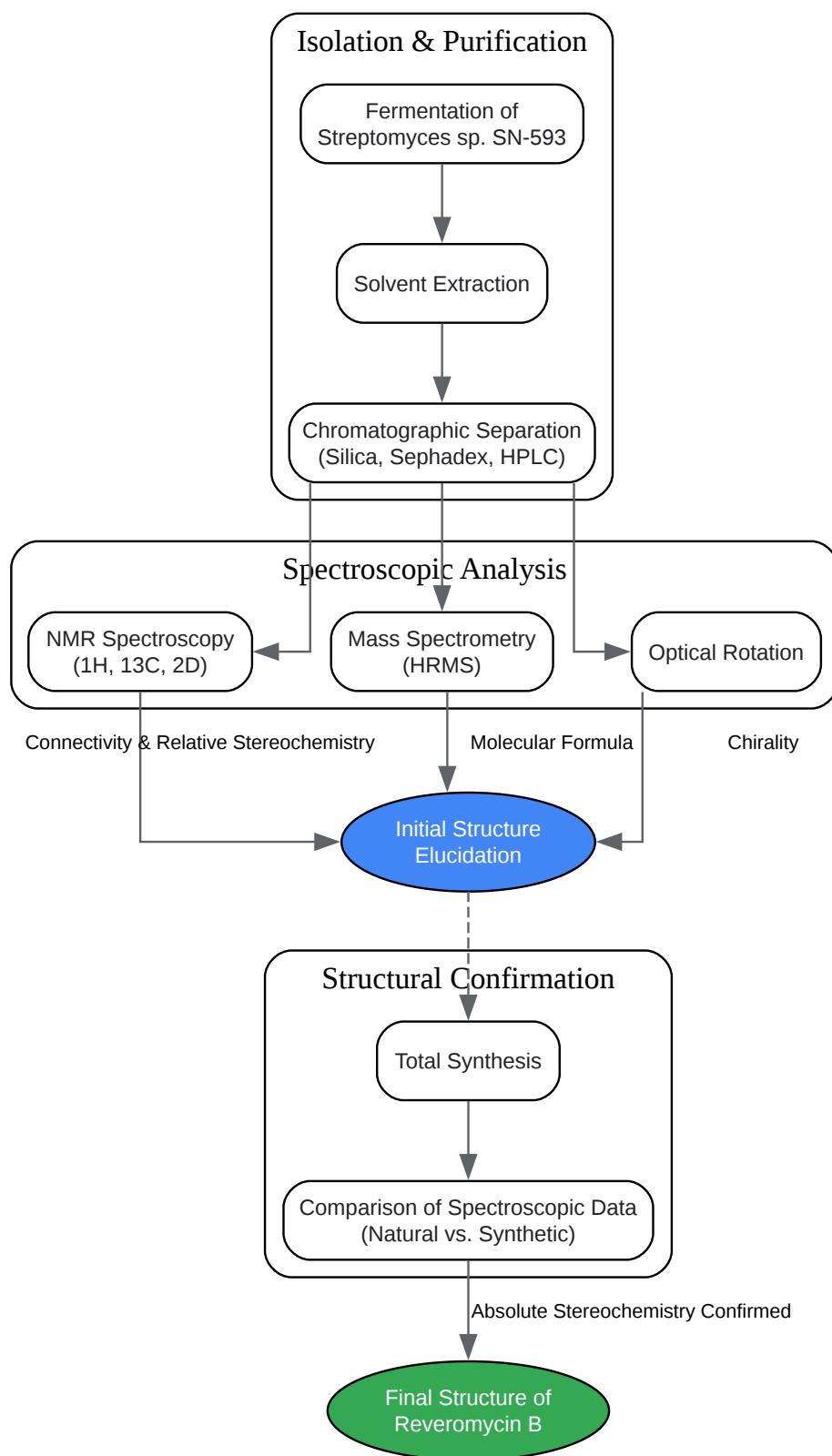
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To determine the proton framework of the molecule, including chemical shifts, coupling constants, and multiplicities.
 - ^{13}C NMR: To identify the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, allowing for the assembly of the molecular skeleton and the assignment of all signals.
 - Sample Preparation: For NMR analysis, a purified sample of **Reveromycin B** is dissolved in a deuterated solvent, typically methanol-d4 (CD3OD).
 - Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz).
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular weight and elemental composition of the molecule. Electrospray ionization (ESI) is a common ionization technique used for this purpose.
- Optical Rotation:
 - To measure the specific rotation of the chiral molecule, which is a characteristic physical property. This is performed using a polarimeter.

Total Synthesis

The absolute stereochemistry of **Reveromycin B** was definitively confirmed through its total synthesis. Several research groups have reported the total synthesis of **Reveromycin B**, with the spectroscopic data of the synthetic material being identical to that of the natural product.^[3] ^[4] The synthetic strategies, while varied, generally involved the stereoselective construction of the key 5,6-spiroketal core and the subsequent elaboration of the side chains.

Mandatory Visualizations

Experimental Workflow for Structure Elucidation

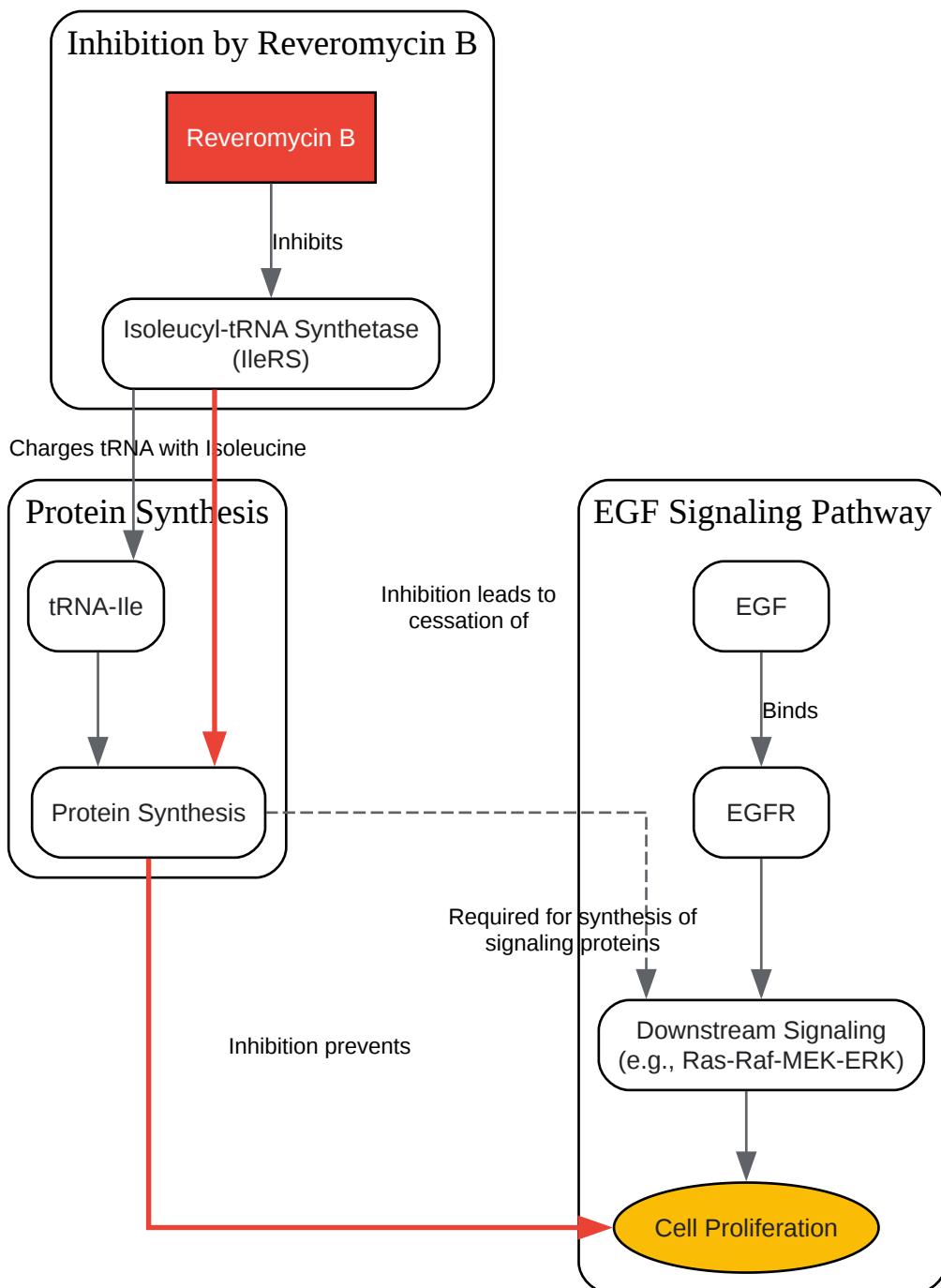


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Caption: Experimental workflow for the structure elucidation of Reveromycin B.

Proposed Mechanism of Action on EGF Signaling Pathway

Reveromycin B is known to inhibit the mitogenic activity induced by the Epidermal Growth Factor (EGF).^{[1][2]} The primary molecular target of the closely related Reveromycin A has been identified as eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.^[5] Inhibition of IleRS leads to a downstream cascade that ultimately affects cell proliferation.



The structure of **Reveromycin B** has been rigorously established through a combination of advanced spectroscopic methods and confirmed by total synthesis. Its unique 5,6-spiroketal core and complex stereochemistry presented a significant challenge that was overcome by modern analytical and synthetic techniques. The primary biological mechanism of action, through the inhibition of isoleucyl-tRNA synthetase, provides a clear rationale for its observed effects on cell proliferation, including the inhibition of EGF-induced mitogenic activity. This comprehensive understanding of its structure and function is crucial for its potential development as a therapeutic agent. Further research into its specific interactions with IleRS and the downstream consequences on various signaling pathways will continue to be an area of active investigation.

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